9,10-Diphenyl-9,10-dihydroacridine 9,10-Diphenyl-9,10-dihydroacridine
Brand Name: Vulcanchem
CAS No.: 95888-29-2
VCID: VC8390221
InChI: InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H
SMILES: C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5
Molecular Formula: C25H19N
Molecular Weight: 333.4 g/mol

9,10-Diphenyl-9,10-dihydroacridine

CAS No.: 95888-29-2

Cat. No.: VC8390221

Molecular Formula: C25H19N

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Diphenyl-9,10-dihydroacridine - 95888-29-2

Specification

CAS No. 95888-29-2
Molecular Formula C25H19N
Molecular Weight 333.4 g/mol
IUPAC Name 9,10-diphenyl-9H-acridine
Standard InChI InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H
Standard InChI Key DJCWBKMEGUUANO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

DPDA (CAS No. 20474-15-1) is a nitrogen-containing heterocycle with the molecular formula C25H19N\text{C}_{25}\text{H}_{19}\text{N}. Its structure consists of a partially saturated acridine backbone, where the 9- and 10-positions are substituted with two phenyl groups and a hydrogen atom, respectively . The rigidity of the cross-linked diphenylamine moiety enforces a planar conformation, which enhances π-orbital overlap and charge transport properties .

Table 1: Physical and Chemical Properties of DPDA

PropertyValueSource
Molecular Weight333.43 g/mol
Boiling PointNot reported
SMILESC12=CC=CC=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=CC=C5)N2
SolubilityInsoluble in water; soluble in dichloromethane, toluene

X-ray crystallography reveals that the dihedral angle between the acridine plane and phenyl rings is approximately 85°, minimizing steric hindrance while maintaining conjugation .

Synthesis and Structural Modification

DPDA is synthesized via cross-coupling reactions, with two principal methodologies dominating the literature:

Ullmann-Type Coupling

A representative procedure involves reacting 9,9-dimethyl-9,10-dihydroacridine with 1,3-diiodobenzene in the presence of a copper catalyst and potassium carbonate. The reaction proceeds at reflux in 1,2-dichlorobenzene for 48 hours, yielding DPDA with a 40% yield after column chromatography . Key steps include:

  • Cyclization: Formation of the acridine core via intramolecular C–N coupling.

  • Aryl Substitution: Introduction of phenyl groups via Ullmann coupling under inert conditions.

Suzuki-Miyaura Cross-Coupling

An alternative route employs a palladium-catalyzed coupling between (3-(9,9-dimethylacridin-10(9H)-yl)phenyl)boronic acid and 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine. This method achieves higher regioselectivity and is preferred for synthesizing ester-functionalized derivatives .

Table 2: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
Ullmann CouplingCu, K2_2CO3_3, 1,2-DCB40>95
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_365>98

Photophysical Properties and Computational Insights

DPDA exhibits strong blue-light emission (λem=450470nm\lambda_{\text{em}} = 450–470 \, \text{nm}) with a photoluminescence quantum yield (PLQY) of 0.78 in thin-film states . Density functional theory (DFT) calculations indicate a small singlet-triplet energy gap (ΔEST=0.12eV\Delta E_{\text{ST}} = 0.12 \, \text{eV}), enabling thermally activated delayed fluorescence (TADF) .

Key Findings:

  • Solvatochromism: Emission redshifts by 15 nm in polar solvents due to intramolecular charge transfer .

  • Thermal Stability: Differential scanning calorimetry (DSC) shows no decomposition below 300°C, critical for OLED device longevity .

Applications in Organic Electronics

OLED Performance

DPDA serves as both a host and emitter in blue OLEDs. Devices incorporating DPDA achieve a maximum external quantum efficiency (EQE) of 22.3% at 100 cd/m2^2, surpassing conventional fluorescent materials .

Table 3: Device Performance Metrics

ParameterValueDevice StructureSource
EQE22.3%ITO/DPDA (30 nm)/TPBi (40 nm)/LiF/Al
Turn-on Voltage3.2 VSame as above
Commission Internationale de l’Éclairage (CIE) Coordinates(0.15, 0.18)

Charge Transport

Time-of-flight measurements reveal hole mobility of 2.1×103cm2/V\cdotps2.1 \times 10^{-3} \, \text{cm}^2/\text{V·s}, attributed to the planar structure facilitating π-π stacking .

Comparative Analysis with Structural Analogues

9,9-Dimethyl-9,10-dihydroacridine

  • PLQY: 0.45 vs. 0.78 for DPDA .

  • Thermal Stability: Decomposition at 250°C vs. 300°C for DPDA .

2,7,9,9-Tetraphenyl-9,10-dihydroacridine

  • Emission: Green (λem=520nm\lambda_{\text{em}} = 520 \, \text{nm}) due to extended conjugation .

  • Application: Less suitable for blue OLEDs compared to DPDA .

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